molecular formula C4H11O4P B6237407 (1-hydroxy-2-methylpropyl)phosphonic acid CAS No. 63694-18-8

(1-hydroxy-2-methylpropyl)phosphonic acid

Cat. No. B6237407
CAS RN: 63694-18-8
M. Wt: 154.1
InChI Key:
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Description

(1-hydroxy-2-methylpropyl)phosphonic acid, also known as 1-hydroxy-2-methylpropanephosphonic acid or HMPPA, is an organic phosphonic acid that is widely used in the synthesis of pharmaceuticals and other organic compounds. HMPPA is a versatile compound that can be used in a variety of applications and is known for its ability to form stable complexes with metal ions.

Scientific Research Applications

HMPPA is used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, in the synthesis of organic compounds, and as a ligand for metal ions. HMPPA is also used as a chelating agent in the synthesis of polymers and as a corrosion inhibitor in metalworking fluids.

Mechanism of Action

HMPPA is known for its ability to form stable complexes with metal ions. HMPPA binds to metal ions through electrostatic interactions and forms a chelate complex. This chelate complex is stabilized by hydrogen bonds and van der Waals forces, which prevent the metal ions from dissociating from the HMPPA.
Biochemical and Physiological Effects
HMPPA has been shown to be non-toxic to humans and other organisms. In laboratory studies, HMPPA has been shown to have no detrimental effects on the growth of bacteria and other microorganisms. HMPPA has also been shown to have no adverse effects on the growth of plants.

Advantages and Limitations for Lab Experiments

HMPPA has several advantages for use in laboratory experiments. HMPPA is relatively inexpensive, readily available, and easy to use in laboratory experiments. HMPPA is also non-toxic, making it safe for use in laboratory experiments. The main limitation of HMPPA is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for research involving HMPPA. One potential direction is to investigate the use of HMPPA as a corrosion inhibitor in metalworking fluids. Another potential direction is to investigate the use of HMPPA as a chelating agent in the synthesis of polymers. Additionally, further research could be conducted on the biochemical and physiological effects of HMPPA on various organisms. Finally, more research could be conducted on the synthesis of HMPPA and on its ability to form stable complexes with metal ions.

Synthesis Methods

HMPPA can be synthesized through a variety of methods, including the reaction of (1-hydroxy-2-methylpropyl)phosphonic acidmethylpropanol with phosphorous acid, the reaction of (1-hydroxy-2-methylpropyl)phosphonic acidmethylpropanol with phosphorus oxychloride, and the reaction of (1-hydroxy-2-methylpropyl)phosphonic acidmethylpropanol with phosphorus pentachloride. The reaction of (1-hydroxy-2-methylpropyl)phosphonic acidmethylpropanol with phosphorous acid is the most commonly used method and yields HMPPA in a high yield.

properties

{ "Design of the Synthesis Pathway": "The synthesis of (1-hydroxy-2-methylpropyl)phosphonic acid can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2-methylpropene", "Phosphorus trichloride", "Water", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: 2-methylpropene is reacted with phosphorus trichloride to form (2-chloro-2-methylpropyl)phosphonic acid chloride.", "Step 2: The resulting acid chloride is then hydrolyzed with water to form (2-hydroxy-2-methylpropyl)phosphonic acid.", "Step 3: The (2-hydroxy-2-methylpropyl)phosphonic acid is then reacted with sodium hydroxide to form the sodium salt of the acid.", "Step 4: The sodium salt is then treated with hydrogen peroxide to oxidize the methyl group to a hydroxyl group, resulting in the formation of (1-hydroxy-2-methylpropyl)phosphonic acid." ] }

CAS RN

63694-18-8

Product Name

(1-hydroxy-2-methylpropyl)phosphonic acid

Molecular Formula

C4H11O4P

Molecular Weight

154.1

Purity

95

Origin of Product

United States

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